

# p-Nitrostyryl ketone solubility in different organic solvents

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## Compound of Interest

Compound Name: *p*-Nitrostyryl ketone

Cat. No.: B8761930

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An In-depth Technical Guide to the Solubility of **p-Nitrostyryl Ketone** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **p-Nitrostyryl ketone**, a chalcone derivative of significant interest in medicinal chemistry and materials science. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug development and other fields. This document compiles available quantitative data, details experimental methodologies for solubility determination, and illustrates a relevant synthetic workflow.

## Core Principles of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. For **p-Nitrostyryl ketone**, a largely non-polar molecule with a polar nitro group, its solubility is governed by the principle of "like dissolves like." Generally, it exhibits better solubility in organic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding with its ketone and nitro functionalities. Its solubility is typically low in highly polar protic solvents like water and non-polar aliphatic hydrocarbons.

## Quantitative Solubility Data

Precise quantitative solubility data for **p-Nitrostyryl ketone** is not extensively available in the public domain. However, the solubility of the closely related compound, 1-(4-

nitrophenyl)ethanone, has been studied in a range of organic solvents. This data provides a strong proxy for estimating the solubility behavior of **p-Nitrostyryl ketone**. The mole fraction solubility of 1-(4-nitrophenyl)ethanone in nine common organic solvents is presented in the table below. It is observed that the solubility generally increases with temperature.

Solvent	Temperature (K)	Mole Fraction Solubility (x 10 <sup>3</sup> )
Acetone	278.15	1.852
	283.15	2.135
	288.15	2.458
	293.15	2.821
	298.15	3.234
	303.15	3.707
	308.15	4.240
	313.15	4.843
	318.15	5.526
Acetonitrile	278.15	1.234
	283.15	1.421
	288.15	1.632
	293.15	1.874
	298.15	2.151
	303.15	2.469
	308.15	2.834
	313.15	3.253
	318.15	3.735
Ethyl Acetate	278.15	1.098
	283.15	1.265
	288.15	1.458
	293.15	1.681
	298.15	1.938

303.15	2.234	
308.15	2.576	
313.15	2.970	
318.15	3.424	
Toluene	278.15	0.876
283.15	1.010	
288.15	1.164	
293.15	1.342	
298.15	1.547	
303.15	1.783	
308.15	2.055	
313.15	2.369	
318.15	2.730	
Methanol	278.15	0.432
283.15	0.498	
288.15	0.574	
293.15	0.662	
298.15	0.763	
303.15	0.880	
308.15	1.014	
313.15	1.169	
318.15	1.347	
Ethanol	278.15	0.354
283.15	0.408	

288.15	0.470	
293.15	0.542	
298.15	0.625	
303.15	0.720	
308.15	0.830	
313.15	0.957	
318.15	1.103	
n-Propanol	278.15	0.298
283.15	0.343	
288.15	0.395	
293.15	0.456	
298.15	0.525	
303.15	0.605	
308.15	0.697	
313.15	0.804	
318.15	0.927	
Isopropanol	278.15	0.255
283.15	0.294	
288.15	0.339	
293.15	0.391	
298.15	0.450	
303.15	0.519	
308.15	0.598	
313.15	0.689	

318.15	0.794	
Cyclohexane	278.15	0.089
283.15	0.103	
288.15	0.119	
293.15	0.137	
298.15	0.158	
303.15	0.182	
308.15	0.210	
313.15	0.242	
318.15	0.279	

Data adapted from a study on 1-(4-nitrophenyl)ethanone, a close structural analog.

## Experimental Protocols for Solubility Determination

The gravimetric method is a common and reliable technique for determining the solubility of a solid compound in a solvent.<sup>[1][2][3]</sup>

Objective: To determine the concentration of a solute in a saturated solution at a specific temperature.

Apparatus and Materials:

- Conical flask with a stopper
- Analytical balance (uncertainty  $\pm 0.0001$  g)
- Thermostatic water bath or heating/cooling system
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., syringe with a filter, or filter paper and funnel)

- Evaporating dish or watch glass
- Oven
- **p-Nitrostyryl ketone** (solute)
- Organic solvent of interest

Procedure:

- Preparation of Saturated Solution:
  - Add an excess amount of **p-Nitrostyryl ketone** to a known volume or mass of the chosen organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.
  - Seal the flask to prevent solvent evaporation.
  - Place the flask in a thermostatic water bath set to the desired temperature.
  - Continuously stir the mixture using a magnetic stirrer for a sufficient time to reach equilibrium. The time required for equilibrium should be determined experimentally by taking measurements at different time intervals until the concentration of the solute in the solution becomes constant. A period of 2 to 5 hours is often sufficient.<sup>[1]</sup>
- Sample Withdrawal and Filtration:
  - Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.
  - Carefully withdraw a known volume or mass of the supernatant (the clear saturated solution) using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.
- Gravimetric Analysis:
  - Transfer the filtered saturated solution to a pre-weighed evaporating dish or watch glass.
  - Record the total mass of the dish and the solution.

- Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the **p-Nitrostyryl ketone**.
- Once all the solvent has evaporated, cool the dish in a desiccator and weigh it.
- Repeat the drying and weighing process until a constant mass is obtained, indicating that all the solvent has been removed.
- Calculation of Solubility:
  - The mass of the dissolved **p-Nitrostyryl ketone** is the final constant mass of the dish with the residue minus the initial mass of the empty dish.
  - The mass of the solvent is the total mass of the solution and dish minus the final constant mass of the dish with the residue.
  - The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, or as a mole fraction.

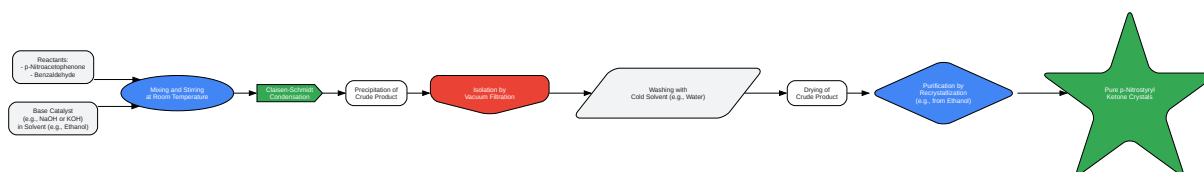
Mole Fraction Calculation: The mole fraction solubility ( $x$ ) can be calculated using the following equation:  $x = (m_{\text{solute}} / M_{\text{solute}}) / [(m_{\text{solute}} / M_{\text{solute}}) + (m_{\text{solvent}} / M_{\text{solvent}})]$  where:

- $m_{\text{solute}}$  is the mass of the dissolved **p-Nitrostyryl ketone**
- $M_{\text{solute}}$  is the molar mass of **p-Nitrostyryl ketone**
- $m_{\text{solvent}}$  is the mass of the solvent
- $M_{\text{solvent}}$  is the molar mass of the solvent

## Synthesis Workflow for p-Nitrostyryl Ketone

**p-Nitrostyryl ketones** are typically synthesized via a Claisen-Schmidt condensation reaction between a substituted acetophenone and a substituted benzaldehyde. The following diagram illustrates a general experimental workflow for the synthesis of a chalcone derivative, which is applicable to **p-Nitrostyryl ketone**.





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Caption: General workflow for the synthesis of **p-Nitrostyryl ketone**.

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